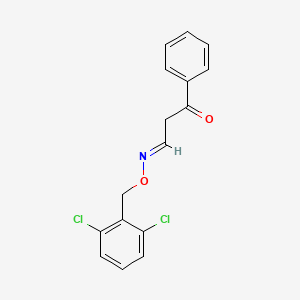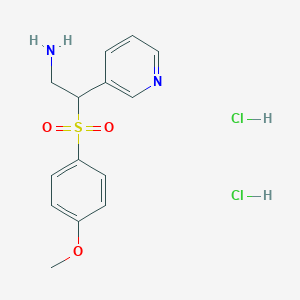
2-(4-Methoxybenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methoxybenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride, also known as MRS-2279, is a selective P2Y1 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases and disorders.
Scientific Research Applications
Synthesis of Indazole and Benzothiazole Derivatives
The compound has been employed as a key intermediate in the synthesis of indazole and benzothiazole derivatives, showcasing its versatility in organic synthesis. For instance, Kouakou et al. (2015) demonstrated its use in the synthesis of 4-alkylsulfanyl-indazole derivatives, highlighting its role in creating sulfonamide linkages critical for generating new N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides through nucleophilic substitution reactions (Kouakou et al., 2015).
Catalysis in Alcohol Oxidation
The compound's derivatives have been found effective in catalytic applications, particularly in alcohol oxidation. Hazra et al. (2015) discussed how sulfonated Schiff base copper(II) complexes, derived from reactions involving similar sulfonamide structures, act as efficient catalysts in the oxidation of alcohols to aldehydes and ketones, providing a green chemistry approach to synthesizing valuable chemical intermediates (Hazra et al., 2015).
Antimicrobial Activity of Pyridine Derivatives
Patel and Agravat (2007) explored the compound's utility in preparing pyridine derivatives with antimicrobial properties. Their work underlines the significance of incorporating the sulfonamide group into the molecular structure to enhance biological activity, showcasing the compound's potential in developing new antimicrobials (Patel & Agravat, 2007).
Electrochemical Applications
In material science, the compound's derivatives have been investigated for their electrochemical properties. Sotzing et al. (1996) detailed the electropolymerization of bis(pyrrol-2-yl) arylenes, where derivatives of the compound played a role in lowering the oxidation potential, leading to conducting polymers with stable electrical properties. This research indicates the compound's contribution to developing new materials for electronic and photonic applications (Sotzing et al., 1996).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S.2ClH/c1-19-12-4-6-13(7-5-12)20(17,18)14(9-15)11-3-2-8-16-10-11;;/h2-8,10,14H,9,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPACMIXQEYYWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

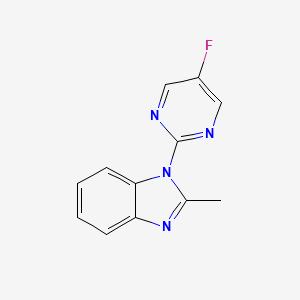
![4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2926734.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926741.png)
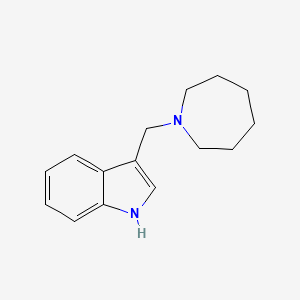


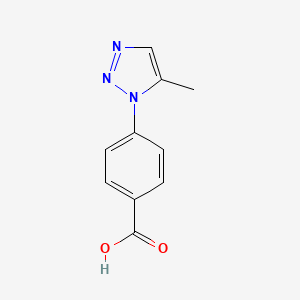
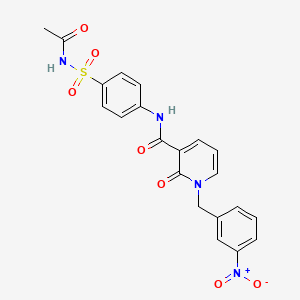
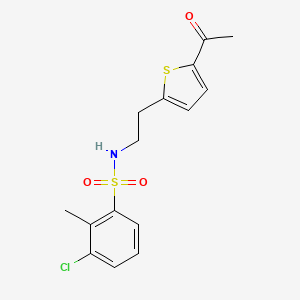
![3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2926752.png)
![3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2926753.png)
![3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B2926754.png)
